molecular formula C39H38F3N7O5 B10769160 [2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate

[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate

Cat. No.: B10769160
M. Wt: 741.8 g/mol
InChI Key: MWWDOHSKUDECFQ-UHFFFAOYSA-N
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Description

[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate is a useful research compound. Its molecular formula is C39H38F3N7O5 and its molecular weight is 741.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound, identified by its complex name and CAS number 1876463-35-2, is a synthetic organic molecule belonging to the class of benzanilides. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C39H38F3N7O5C_{39}H_{38}F_3N_7O_5, with a molecular weight of 741.76 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a trifluoromethyl group, carbamate linkages, and piperazine moieties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Mechanism of Action
A-431 (epidermoid carcinoma)< 10Induction of apoptosis via mitochondrial pathway
HT29 (colon cancer)< 15Inhibition of tubulin polymerization
Jurkat (T-cell leukemia)< 5Disruption of Bcl-2 protein interactions

The compound's ability to induce apoptosis in cancer cells has been linked to its structural components that facilitate interactions with key proteins involved in cell survival and proliferation.

The mechanism underlying the anticancer effects of this compound appears to involve several pathways:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, this compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
  • Bcl-2 Interaction : The compound has shown affinity for Bcl-2 family proteins, which are crucial in regulating apoptosis. Molecular dynamics simulations indicate that it binds primarily through hydrophobic interactions.
  • Cell Cycle Arrest : Studies suggest that it may induce G2/M phase cell cycle arrest in sensitive cancer cell lines.

Pharmacological Evaluation

The pharmacological profile indicates that the compound is not currently approved for clinical use but is undergoing experimental evaluations. Its classification as an experimental drug suggests ongoing research into its efficacy and safety.

Toxicity Studies

Preliminary toxicity assessments have indicated a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to establish its safety for human use.

Case Studies and Research Findings

A notable case study involved the evaluation of this compound's efficacy in combination therapies. In vitro studies demonstrated enhanced cytotoxicity when combined with standard chemotherapeutic agents, suggesting potential for synergistic effects:

  • Combination with Doxorubicin : Enhanced cytotoxicity observed in A-431 cells.
  • Combination with Paclitaxel : Significant reduction in IC50 values across multiple cancer cell lines.

Properties

IUPAC Name

[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38F3N7O5/c1-25-8-9-26(36(50)44-29-7-5-6-27(23-29)39(40,41)42)22-33(25)54-38(51)49(32-15-14-31(52-3)24-34(32)53-4)35-16-17-43-37(46-35)45-28-10-12-30(13-11-28)48-20-18-47(2)19-21-48/h5-17,22-24H,18-21H2,1-4H3,(H,44,50)(H,43,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWDOHSKUDECFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38F3N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.